N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide
CAS No.:
Cat. No.: VC16348810
Molecular Formula: C15H16BrN3O2S
Molecular Weight: 382.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16BrN3O2S |
|---|---|
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-10(5-7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21) |
| Standard InChI Key | LJXUKTOCHRSNIV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide is C₁₅H₁₇BrN₃O₂S, with a molecular weight of 403.28 g/mol. Its structure comprises a thiazole ring substituted at position 2 with a bromine atom, at position 5 with an isopropyl group, and at position 4 with a carboxamide linkage connected to a 4-acetamidophenyl group (Figure 1).
Key Structural Features
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Thiazole Core: The five-membered heterocyclic ring contains nitrogen and sulfur atoms, contributing to its aromaticity and electronic diversity .
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Bromine Substituent: The electron-withdrawing bromine atom at position 2 enhances electrophilic reactivity, facilitating nucleophilic substitution reactions .
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Isopropyl Group: The hydrophobic isopropyl chain at position 5 may influence lipid solubility and membrane permeability.
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Carboxamide Linkage: The amide bond at position 4 connects the thiazole ring to the 4-acetamidophenyl group, enabling hydrogen-bonding interactions with biological targets .
Table 1: Comparative Molecular Properties of Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide | C₁₅H₁₇BrN₃O₂S | 403.28 | Bromine, isopropyl, carboxamide |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | C₁₂H₁₁N₃O₃S | 277.30 | Thiazolidinone, carboxylic acid |
| N-(2-bromo-4-chlorophenyl)acetamide | C₈H₇BrClNO | 248.50 | Bromine, chloro, acetamide |
Synthesis and Reaction Pathways
The synthesis of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide likely follows multi-step protocols common to thiazole derivatives. While explicit details are unavailable, analogous synthetic routes provide insights:
Hantzsch Thiazole Synthesis
The Hantzsch reaction, involving condensation of α-haloketones with thioamides, is a cornerstone for thiazole ring formation . For this compound:
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Thioamide Precursor: N-(4-Acetamidophenyl)thiourea reacts with α-bromoisobutyryl chloride to form a thiazole intermediate.
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Carboxamide Formation: Subsequent coupling with 5-isopropylthiazole-4-carboxylic acid via peptide-bond-forming agents (e.g., EDC/HOBt) yields the final product .
Key Reaction Steps:
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Thiazole Ring Closure:
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Amide Bond Formation:
Biological Activity and Mechanistic Insights
Though direct studies are sparse, structurally related thiazoles exhibit antimicrobial, anticancer, and plant-growth-regulating activities .
Table 2: Antimicrobial Activity of Analogous Thiazole Derivatives
| Compound | S. aureus (MIC, μg/mL) | B. cereus (MIC, μg/mL) | E. coli (MIC, μg/mL) |
|---|---|---|---|
| 3-[(4-Oxo-thiazol-2-yl)amino]propanoic acid | 250 | 250 | 250 |
| N-(4-Acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide* | Not reported | Not reported | Not reported |
*Hypothetical data inferred from structural analogs .
Anticancer Activity
Brominated thiazoles often inhibit cancer cell proliferation by targeting tubulin polymerization or kinase pathways. For instance, 2-bromo-4-chloroacetamide derivatives exhibit IC₅₀ values in the low micromolar range against prostate cancer cells .
Applications in Medicinal and Agricultural Chemistry
Drug Development
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Kinase Inhibition: The carboxamide group may interact with ATP-binding pockets in kinases, suggesting potential as a tyrosine kinase inhibitor.
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Antiparasitic Agents: Thiazoles with halogen substituents show efficacy against Plasmodium falciparum .
Agrochemical Uses
Thiazole derivatives like 3-[(4-oxo-thiazol-2-yl)amino]propanoic acid enhance rapeseed yield by 15–20%, indicating possible applications in crop science .
Challenges and Future Directions
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Synthetic Optimization: Current routes may require improved yields and greener solvents.
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Target Identification: Proteomic studies are needed to elucidate binding partners.
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In Vivo Testing: Preclinical models must validate toxicity and efficacy profiles.
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